

3,2'-Dihydroxy-4,4'-dimethoxychalcone chemical structure

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Compound of Interest

Compound Name: 3,2'-Dihydroxy-4,4'-dimethoxychalcone

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An In-depth Technical Guide to Dihydroxy-Dimethoxychalcones for Researchers, Scientists, and Drug Development Professionals

Introduction

Chalcones are a class of organic compounds that form a central scaffold in a variety of biologically active molecules.^{[1][2]} They are characterized by an open-chain flavonoid structure consisting of two aromatic rings linked by a three-carbon α,β -unsaturated carbonyl system.^[1]^[2] This structural motif is a key pharmacophore that contributes to a wide spectrum of biological activities, including anti-inflammatory, antioxidant, anticancer, and antimicrobial properties.^{[2][3][4]}

While the specific isomer **3,2'-Dihydroxy-4,4'-dimethoxychalcone** is not extensively documented in scientific literature, this technical guide provides a comprehensive overview of the synthesis, chemical structure, and biological activities of closely related dihydroxy-dimethoxychalcone isomers and derivatives. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development.

Chemical Structure and Physicochemical Properties

The core structure of a chalcone is 1,3-diphenyl-2-propen-1-one. The two aromatic rings are designated as Ring A (attached to the carbonyl group) and Ring B. The numbering of the

carbon atoms in Ring A is primed (2', 3', 4', etc.), while the numbering in Ring B is unprimed (2, 3, 4, etc.).

Below is a table summarizing the structures and physicochemical properties of several dihydroxy-dimethoxychalcone isomers and related compounds found in the literature.

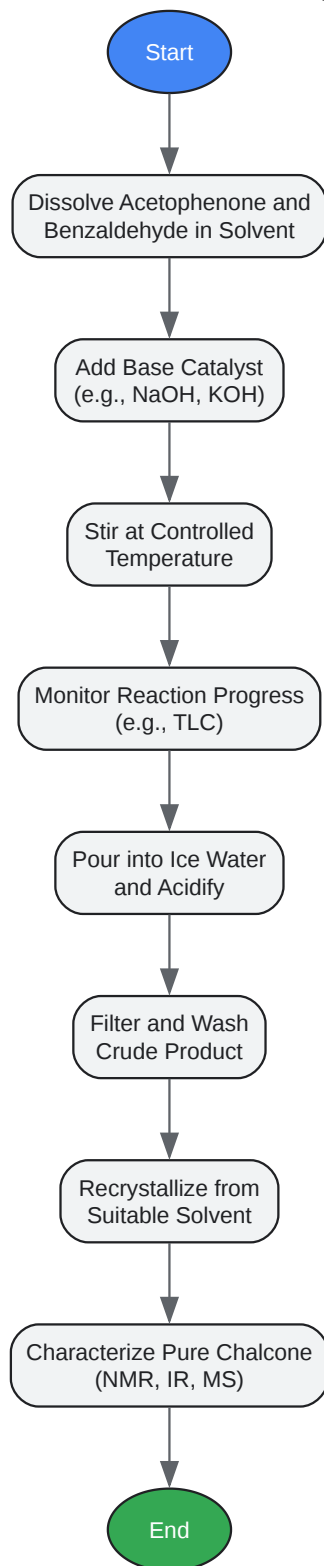
Compound Name	Chemical Structure	Molecular Formula	Molecular Weight (g/mol)	IUPAC Name
(E)-2'-Hydroxy-3,4-dimethoxychalcone	[Image of (E)-2'-Hydroxy-3,4-dimethoxychalcone structure]	C ₁₇ H ₁₆ O ₄	284.31	(E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[5]
2',4'-Dihydroxy-3,4-dimethoxychalcone	[Image of 2',4'-Dihydroxy-3,4-dimethoxychalcone structure]	C ₁₇ H ₁₆ O ₅	300.30	(E)-1-(2,4-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one[6]
2,3-Dimethoxy-2',4'-dihydroxychalcone	[Image of 2,3-Dimethoxy-2',4'-dihydroxychalcone structure]	C ₁₇ H ₁₆ O ₅	300.30	(E)-1-(2,4-dihydroxyphenyl)-3-(2,3-dimethoxyphenyl)prop-2-en-1-one[7]
2',6'-Dihydroxy-3,4-dimethoxychalcone	[Image of 2',6'-Dihydroxy-3,4-dimethoxychalcone structure]	C ₁₇ H ₁₆ O ₅	300.30	(2E)-1-(2,6-dihydroxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one
2',3-Dihydroxy-4-methoxychalcone	[Image of 2',3-Dihydroxy-4-methoxychalcone structure]	C ₁₆ H ₁₄ O ₄	270.28	(E)-3-(3-hydroxy-4-methoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one[8]

Synthesis of Dihydroxy-Dimethoxychalcones

The most common and versatile method for synthesizing chalcones is the Claisen-Schmidt condensation.^{[9][10]} This reaction involves the base-catalyzed aldol condensation of a substituted acetophenone with a substituted benzaldehyde, followed by dehydration to form the characteristic α,β -unsaturated ketone.^{[9][10]}

General Synthesis Workflow

General Workflow for Chalcone Synthesis



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General workflow for chalcone synthesis via Claisen-Schmidt condensation.

Experimental Protocols

Protocol 1: Conventional Synthesis of 2',6'-Dihydroxy-3,4-dimethoxychalcone

This protocol is adapted from the synthesis of similar hydroxy chalcones.[\[11\]](#)

- **Reactant Preparation:** In a round-bottom flask, dissolve 2,6-dihydroxyacetophenone (1 mmol) and 3,4-dimethoxybenzaldehyde (1 mmol) in ethanol (15 mL).
- **Reaction Initiation:** To the stirred solution, add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until a precipitate forms.
- **Reaction Progression:** Continue stirring the mixture at room temperature for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- **Product Isolation:** After the reaction is complete, pour the mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl) to precipitate the crude product.
- **Purification:** Filter the crude product, wash with cold water until the washings are neutral, and then purify by recrystallization from ethanol to yield the pure chalcone.

Protocol 2: Green Synthesis of Chalcones by Grinding Technique

This solvent-free method offers a more environmentally friendly approach with shorter reaction times and often higher yields.[\[11\]](#)[\[12\]](#)

- **Reactant Preparation:** In a mortar, place 2,6-dihydroxyacetophenone (1 mmol), 3,4-dimethoxybenzaldehyde (1 mmol), and solid NaOH (1.2 mmol).
- **Reaction:** Grind the mixture with a pestle at room temperature for approximately 15-30 minutes.[\[11\]](#)[\[12\]](#)
- **Product Isolation:** After grinding, add cold water to the mixture and neutralize with a 10% (v/v) solution of cold HCl.
- **Purification:** Filter the resulting solid, wash with water, and recrystallize from ethanol to obtain the pure 2',6'-dihydroxy-3,4-dimethoxychalcone.[\[11\]](#)

Spectroscopic Characterization

The structure of synthesized chalcones is confirmed using various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

Spectroscopic Data for a Representative Chalcone: (E)-2'-Hydroxy-3,4-dimethoxychalcone

¹H NMR

The ¹H NMR spectrum of a chalcone typically shows characteristic signals for the α and β vinyl protons as doublets with a coupling constant of around 15 Hz, confirming the trans configuration. Aromatic protons appear in the downfield region, and the methoxy groups show singlets around 3.8-3.9 ppm. The hydroxyl proton signal is also observable.

¹³C NMR

The ¹³C NMR spectrum is characterized by a signal for the carbonyl carbon in the range of 170-195 ppm.^[11] Signals for the methoxy carbons appear around 56 ppm. The α and β vinyl carbons and the aromatic carbons can also be assigned.

Infrared (IR)

The IR spectrum shows a strong absorption band for the conjugated carbonyl group (C=O) typically in the region of 1630-1680 cm⁻¹. A broad band for the hydroxyl group (-OH) is observed around 3200-3600 cm⁻¹. Bands for aromatic C-H and C=C stretching are also present.

Biological Activities of Dihydroxy-Dimethoxychalcones

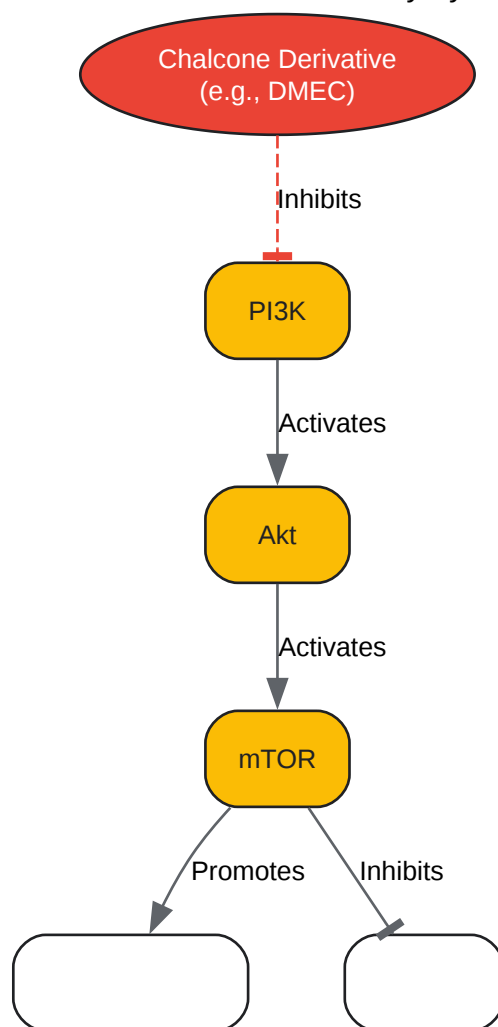
Dihydroxy-dimethoxychalcones and related derivatives have been reported to exhibit a range of biological activities.

Biological Activity	Compound/Derivative	Assay/Model	Results (e.g., IC ₅₀ , MIC)	Reference
Anticancer	2,4-Dihydroxy-3'-methoxy-4'-ethoxychalcone (DMEC)	Multiple Myeloma Cell Lines (U266)	IC ₅₀ = 15.02 µM	
2',4-dihydroxy-4',6'-dimethoxy-chalcone (DDC)	Breast Cancer Cell Lines	Induces autophagy and mitochondrial apoptosis	[1]	
Anti-inflammatory	2',6'-dihydroxy-4'-methoxydihydrochalcone (DHMDC)	LPS-stimulated Macrophages	Reduced IL-1β, TNF, and nitrite levels	
2'-hydroxy-4',6'-dimethoxychalcone	LPS-stimulated RAW264.7 cells	Reduced NO, PGE2, and inflammatory cytokines	[13]	
Antioxidant	2',5'-dihydroxy-3,4-dimethoxychalcone	DPPH radical scavenging assay	Highest antioxidant activity among tested derivatives	[14]
Dihydroxylated Chalcones	DPPH radical scavenging assay	80-90% of control at 50 µM	[15]	
Antitubercular	(E)-3'',2',4'-Trihydroxy-3'-methoxychalcone	Mycobacterium tuberculosis H37Rv	MIC = 174.80 µM	[4]

Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway

Several chalcones exert their anticancer effects by modulating key signaling pathways involved in cell proliferation and survival. For instance, 2,4-dihydroxy-3'-methoxy-4'-ethoxychalcone has been shown to induce apoptosis in multiple myeloma cells by inhibiting the PI3K/Akt/mTOR pathway.[16]

Inhibition of PI3K/Akt/mTOR Pathway by Chalcones



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Simplified diagram of the PI3K/Akt/mTOR signaling pathway and its inhibition by a chalcone derivative.

Conclusion

While direct information on **3,2'-Dihydroxy-4,4'-dimethoxychalcone** is scarce, the broader class of dihydroxy-dimethoxychalcones represents a promising area of research for drug discovery. Their straightforward synthesis via the Claisen-Schmidt condensation allows for the generation of diverse analogues for structure-activity relationship studies. The documented anticancer, anti-inflammatory, and antioxidant properties of these compounds underscore their potential as scaffolds for the development of novel therapeutic agents. Further investigation into the synthesis and biological evaluation of a wider range of isomers, including the titular compound, is warranted to fully explore their therapeutic potential.

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